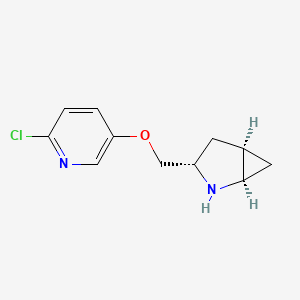

Ropanicant

Beschreibung

Eigenschaften

CAS-Nummer |

2414674-70-5 |

|---|---|

Molekularformel |

C11H13ClN2O |

Molekulargewicht |

224.68 g/mol |

IUPAC-Name |

(1R,3S,5R)-3-[(6-chloro-3-pyridinyl)oxymethyl]-2-azabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |

InChI-Schlüssel |

PYSCVJMLJRHJGJ-OYNCUSHFSA-N |

Isomerische SMILES |

C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |

Kanonische SMILES |

C1C2CC2NC1COC3=CN=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ropanicant: A Technical Deep Dive into a Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ropanicant (formerly known as SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation for the treatment of Major Depressive Disorder (MDD). Developed by Suven Life Sciences, this small molecule has demonstrated a promising preclinical and early clinical profile, suggesting a potential for a rapid onset of antidepressant effects and a favorable side-effect profile. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding affinity and selectivity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChR antagonists and novel therapeutic strategies for depression.

Introduction

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and is implicated in a variety of physiological processes, including mood regulation, cognition, and reward pathways.[1] Antagonism of this receptor has emerged as a promising therapeutic strategy for the treatment of MDD.[1][2] this compound is a structurally novel compound designed to selectively target the α4β2 nAChR.[3][4] Preclinical studies have shown that this compound exhibits antidepressant-like properties in established animal models and modulates key neurobiological pathways associated with depression, namely by increasing levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[1][2] Phase I clinical trials have established its safety and tolerability in healthy subjects, paving the way for further clinical development.[3]

Mechanism of Action

This compound acts as a competitive antagonist at the α4β2 nicotinic acetylcholine receptor. By binding to this receptor, it blocks the action of the endogenous neurotransmitter, acetylcholine, thereby modulating downstream signaling pathways. The antidepressant effects of this compound are hypothesized to be mediated through the modulation of neurotransmitter systems, including an increase in serotonin and BDNF levels in cortical regions of the brain.[1][2]

Mechanism of Action of this compound.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human α4β2 nAChR and significant selectivity over the α3β4 subtype, which is commonly associated with peripheral side effects. In vitro studies have shown that this compound is also highly selective against a broad panel of other receptors and ion channels.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α4β2 nAChR | 1.5 nM | [4] |

| α3β4 nAChR | >10,000 nM | [4] |

| Other Targets | Low affinity across a panel of over 70 other targets | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in two Phase I clinical trials (NCT03155503 and NCT03551288) in healthy adult and elderly subjects.[3]

Key Findings:

-

Absorption: this compound is orally bioavailable.[4]

-

Dose Proportionality: Plasma exposures of this compound were found to be more than dose-proportional following both single and multiple administrations.[3]

-

Accumulation: Upon multiple dosing, 1.5- to 2.5-fold higher maximum concentrations and 1.6- to 4.0-fold higher area under the concentration-time curve (AUC) were observed on day 14 compared to day 1, indicating accumulation.[3]

-

Elimination: Urinary excretion is an insignificant pathway for the elimination of this compound.[3]

-

Effect of Food and Age: The pharmacokinetics of this compound were not affected by food or age.[3]

-

Sex Differences: A 64% higher AUC and a 26% higher maximum concentration were observed in female adults compared to male adults, indicating a sex-dependent pharmacokinetic profile.[3]

| Parameter | Observation | Reference |

| Dose Proportionality | Non-linear, more than dose-proportional | [3] |

| Accumulation (Multiple Dosing) | 1.5- to 2.5-fold higher Cmax; 1.6- to 4.0-fold higher AUC | [3] |

| Urinary Excretion | Insignificant | [3] |

| Effect of Food | No significant effect | [3] |

| Effect of Age | No significant effect | [3] |

| Sex Differences | Higher exposure in females (64% higher AUC, 26% higher Cmax) | [3] |

Pharmacodynamics and Preclinical Efficacy

The antidepressant-like effects of this compound have been demonstrated in various preclinical models.

Forced Swim Test (FST) in Rats

This compound has been shown to exhibit antidepressant-like properties in the rat forced swim test, a standard preclinical model for assessing antidepressant efficacy.[2]

Sucrose (B13894) Preference Test in a Chronic Mild Stress (CMS) Model

In a CMS model in rats, which is designed to induce anhedonia (a core symptom of depression), this compound treatment led to a significant reduction in anhedonia as measured by the sucrose preference test.[2]

Neurochemical Effects

Oral administration of this compound has been shown to produce a significant increase in the levels of serotonin and BDNF.[2] These neurochemical changes are thought to be key contributors to its antidepressant effects.

| Preclinical Model/Assay | Effect of this compound | Reference |

| Rat Forced Swim Test (FST) | Antidepressant-like properties | [2] |

| Sucrose Preference Test (CMS Model) | Significant reduction in anhedonia | [2] |

| Neurochemistry | Significant increase in serotonin and BDNF levels | [2] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While the specific protocol for this compound is proprietary, a general methodology for determining the binding affinity of a compound to the α4β2 nAChR using a radioligand binding assay is as follows.

Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α4β2 nAChR.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

To assess the functional antagonist activity of this compound at the α4β2 nAChR, whole-cell patch-clamp electrophysiology is employed.

Whole-Cell Patch-Clamp Workflow.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the α4 and β2 subunits of the nAChR.

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance (giga-ohm) seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: An agonist, such as acetylcholine or nicotine, is applied to the cell to elicit an inward current through the α4β2 nAChRs.

-

Antagonist Application: this compound is co-applied with the agonist at various concentrations.

-

Data Analysis: The degree of inhibition of the agonist-induced current by this compound is measured to determine its functional antagonist potency (IC₅₀).

Forced Swim Test (FST) in Rats (General Protocol)

Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm.

Procedure:

-

Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute swim session.

-

Drug Administration: this compound or vehicle is administered at specified times before the test session.

-

Test Session: 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Chronic Mild Stress (CMS) and Sucrose Preference Test (General Protocol)

Procedure:

-

CMS Induction: Rats are subjected to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over a period of several weeks to induce a state of anhedonia.

-

Sucrose Preference Testing:

-

Baseline: Before the stress period, rats are given a choice between two bottles, one containing a 1% sucrose solution and the other containing water. The preference for sucrose is calculated.

-

Post-Stress: After the CMS period, the sucrose preference test is repeated. A significant decrease in sucrose preference in the stress group compared to a control group indicates the induction of anhedonia.

-

-

Drug Treatment: this compound or vehicle is administered during the stress period.

-

Data Analysis: An attenuation of the stress-induced decrease in sucrose preference by this compound indicates an antidepressant-like effect.

Signaling Pathways

Antagonism of the α4β2 nAChR by this compound is proposed to initiate a cascade of intracellular events that ultimately lead to an increase in serotonin and BDNF levels. While the precise pathway is still under investigation, it is hypothesized to involve the modulation of downstream kinases and transcription factors.

Hypothesized Signaling Pathway.

Conclusion

This compound is a promising novel α4β2 nAChR antagonist with a well-defined mechanism of action and a strong preclinical rationale for its development as a treatment for Major Depressive Disorder. Its high affinity and selectivity for the α4β2 subtype, coupled with its demonstrated ability to modulate key neurobiological pathways implicated in depression, make it a compelling candidate for further investigation. The data from Phase I clinical trials have established its safety and tolerability, and ongoing and future clinical studies will be crucial in determining its efficacy in patients with MDD. This technical guide provides a foundational understanding of this compound's pharmacology and the methodologies used to characterize its activity, serving as a valuable resource for the scientific and drug development communities.

References

- 1. From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - ProQuest [proquest.com]

- 3. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Novel α4β2 Nicotinic Acetylcholine Receptor Antagonists: A Technical Guide for Major Depressive Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. The cholinergic system, particularly the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising target for the development of new antidepressant medications.[1] The "cholinergic hypothesis of depression" posits that a state of cholinergic hyperactivity may contribute to depressive symptoms.[1] Consequently, antagonizing or modulating the activity of nAChRs, especially the predominant α4β2 subtype in the brain, offers a rational approach to rebalancing neural circuits implicated in mood regulation.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical development of novel α4β2 nAChR antagonists for the treatment of MDD, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities, functional potencies, and efficacy data for key α4β2 nAChR antagonists and partial agonists investigated for MDD.

Table 1: Preclinical In Vitro Data for Novel α4β2 nAChR Antagonists and Partial Agonists

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Efficacy | Reference |

| Mecamylamine (TC-5214) | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] |

| α3β4 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] | |

| TC-2216 | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] |

| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | Electrophysiology | Human | - | 80 | - | Competitive Antagonist | [3] |

| AP-202 | α4β2 nAChR | Membrane Potential Assay | Rat | - | ~10 | - | Antagonist | [4] |

| AP-211 | α4β2 nAChR | Membrane Potential Assay | Rat | - | ~10 | - | Antagonist | [4] |

| Varenicline | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Partial Agonist | [5] |

| α7 nAChR | Radioligand Binding | Rat | - | - | - | Full Agonist | [5] | |

| 3-Bromocytisine | α4β2 nAChR | Radioligand Binding | - | 0.2 | - | - | Partial Agonist | [6] |

| α3β4 nAChR | Radioligand Binding | - | 3.6 | - | - | Partial Agonist | [6] | |

| α7 nAChR | Radioligand Binding | - | 29 | - | - | Full Agonist | [6] | |

| CP-601932 | α4β2 nAChR | Radioligand Binding | - | 21 | - | - | Partial Agonist (2% efficacy) | [6] |

| α3β4 nAChR | Radioligand Binding | - | 21 | - | - | Partial Agonist (30% efficacy) | [6] |

Table 2: Preclinical In Vivo Efficacy Data in Animal Models of Depression

| Compound | Animal Model | Species | Dose Range | Route of Administration | Effect | Reference |

| TC-5214 (S-Mecamylamine) | Forced Swim Test | Rodent | Not Specified | Not Specified | Robust Efficacy | [7] |

| TC-2216 | Not Specified | Not Specified | Not Specified | Not Specified | Beneficial Effects | [1] |

| Varenicline | Forced Swim Test | Mouse | Not Specified | Not Specified | Antidepressant-like Behavior | [6] |

| 3-Bromocytisine | Forced Swim Test | Mouse | < 1 mg/kg | Not Specified | Reduced Immobility | [6] |

| CP-601932 | Tail Suspension Test | Mouse | Not Specified | Not Specified | Dose-dependent decrease in immobility | [6] |

| CP-601932 | Forced Swim Test | Mouse | Not Specified | Not Specified | Reduced Immobility | [6] |

Table 3: Clinical Trial Data for α4β2 nAChR Modulators in Major Depressive Disorder

| Compound | Study Phase | Population | Primary Endpoint | Results | Reference |

| Varenicline | Phase IV | Smokers with stable current or past MDD | Continuous Abstinence Rate (CAR) at weeks 9-12 | Varenicline (35.9%) vs. Placebo (15.6%) (OR 3.35) | [8][9] |

| Change in MADRS/HAM-A scores | No significant difference between groups | [8] | |||

| TC-5214 (S-Mecamylamine) | Phase IIb | MDD patients with inadequate response to citalopram | Change in HAM-D score at week 16 | 13.75 point improvement with TC-5214 vs. 7.75 with placebo (p < 0.0001) | [10] |

| TC-5214 (S-Mecamylamine) | Phase III | MDD patients with inadequate response to antidepressant | Change in MADRS score at week 8 | Did not meet primary endpoint | [11] |

| TC-5214 (S-Mecamylamine) | Phase III (2 studies) | MDD patients with inadequate response to antidepressant | Change in MADRS score at week 16 | No statistically significant improvement vs. placebo | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development of α4β2 nAChR antagonists for MDD.

In Vitro Assays

1. Radioligand Binding Assay for α4β2 nAChR

-

Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human α4 and β2 nAChR subunits or from rat brain tissue.

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., high concentration of nicotine (B1678760) or unlabeled epibatidine).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

2. Functional Assay: Calcium Imaging

-

Objective: To assess the functional antagonist activity of a test compound by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to α4β2 nAChR activation.

-

Materials:

-

Cell line stably expressing human α4β2 nAChRs (e.g., CHO-K1 or HEK293).[15][16]

-

Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye).[15][17]

-

α4β2 nAChR agonist (e.g., acetylcholine or epibatidine).[15]

-

Test compound at various concentrations.

-

Fluorescence microplate reader (e.g., FLIPR Penta system).[15][17]

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[15]

-

Measure the baseline fluorescence.

-

Add the α4β2 nAChR agonist to stimulate the receptors and initiate calcium influx.

-

Record the change in fluorescence over time using the microplate reader.

-

Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC50 value.

-

3. Functional Assay: Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of a test compound on the ion channel function of α4β2 nAChRs.

-

Materials:

-

HEK293 cells transiently or stably expressing human α4 and β2 nAChR subunits.[3][16]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Internal and external recording solutions.

-

α4β2 nAChR agonist (e.g., acetylcholine).

-

Test compound at various concentrations.

-

-

Procedure:

-

Culture the cells on coverslips suitable for patch-clamp recording.

-

Perform whole-cell patch-clamp recordings from single cells.

-

Establish a stable baseline current in the presence of the external solution.

-

Apply the α4β2 nAChR agonist to evoke an inward current.

-

Co-apply the agonist with varying concentrations of the test compound and record the resulting current.

-

Analyze the current traces to determine the extent of inhibition by the test compound and calculate the IC50 value.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), generate agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift of the EC50 with no change in the maximal response indicates competitive antagonism.[16]

-

In Vivo Assays

1. Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

-

Apparatus:

-

A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Individually place each mouse into the cylinder of water for a 6-minute session.

-

Record the session using a video camera for later scoring.

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

2. Tail Suspension Test (TST)

-

Objective: To evaluate the antidepressant-like properties of a test compound by measuring the duration of immobility of a mouse suspended by its tail.

-

Apparatus:

-

A suspension bar or a ledge from which the mouse can be suspended.

-

Adhesive tape to secure the mouse's tail to the suspension apparatus.

-

-

Procedure:

-

Administer the test compound or vehicle to the mice prior to the test.

-

Suspend each mouse individually by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.

-

The test duration is typically 6 minutes, and the session is video-recorded.

-

A trained observer, blind to the treatment groups, scores the total duration of immobility during the test. Immobility is defined as the complete lack of movement.

-

A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests antidepressant-like activity.

-

Signaling Pathways and Experimental Workflows

The antidepressant effects of α4β2 nAChR antagonists are believed to be mediated through the modulation of downstream signaling cascades that regulate neuronal plasticity and survival. Antagonism of these receptors can influence the activity of key signaling molecules such as cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).

Proposed Signaling Pathway for α4β2 nAChR Antagonism in Depression

Caption: Proposed signaling cascade following α4β2 nAChR antagonism.

Experimental Workflow for Preclinical Evaluation

References

- 1. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective α4β2 nicotinic acetylcholine receptor agonists target epigenetic mechanisms in cortical GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. Varenicline helps smokers with stably treated depression | MDedge [mdedge.com]

- 10. Targacept Presents Data from Highly Successful Phase 2b Trial of TC-5214 as Augmentation Treatment for Major Depressive Disorder - BioSpace [biospace.com]

- 11. technewslit.com [technewslit.com]

- 12. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. benchchem.com [benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Core Effects of Ropanicant on Serotonin and BDNF Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropanicant (SUVN-911) is a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD).[1] Preclinical studies have demonstrated its potential to modulate key neurotrophic and neurotransmitter systems implicated in the pathophysiology of depression, namely Brain-Derived Neurotrophic Factor (BDNF) and serotonin (B10506) (5-HT). This technical guide provides a comprehensive overview of the existing data on this compound's effects on these two critical biomarkers, details the experimental methodologies used in these investigations, and illustrates the proposed signaling pathways.

Core Mechanism of Action

This compound exhibits its pharmacological effects through the antagonism of the α4β2 nicotinic acetylcholine receptor.[1] This action is believed to increase levels of both serotonin and BDNF in cortical regions, which may be a contributing factor to its antidepressant properties.[1] The oral administration of this compound has been shown to produce a significant increase in both serotonin and BDNF levels in preclinical models.[2]

Quantitative Data Summary

Note: The following tables are structured based on published findings indicating a "significant increase" in serotonin and BDNF levels following this compound administration. The specific quantitative values are pending extraction from the full-text publication of the primary preclinical studies (Nirogi et al., Psychopharmacology, 2022).

Table 1: Effect of this compound on Rat Brain Serotonin Levels

| Treatment Group | Dose (mg/kg, p.o.) | Brain Region | Serotonin Level (ng/g tissue) | % Increase vs. Vehicle | p-value |

| Vehicle | - | Cortex | Data to be extracted | - | - |

| This compound | 1 | Cortex | Data to be extracted | Data to be extracted | <0.05 |

| This compound | 3 | Cortex | Data to be extracted | Data to be extracted | <0.01 |

| This compound | 10 | Cortex | Data to be extracted | Data to be extracted | <0.001 |

Table 2: Effect of this compound on Rat Brain BDNF Levels

| Treatment Group | Dose (mg/kg, p.o.) | Brain Region | BDNF Level (pg/g tissue) | % Increase vs. Vehicle | p-value |

| Vehicle | - | Cortex | Data to be extracted | - | - |

| This compound | 1 | Cortex | Data to be extracted | Data to be extracted | <0.05 |

| This compound | 3 | Cortex | Data to be extracted | Data to be extracted | <0.01 |

| This compound | 10 | Cortex | Data to be extracted | Data to be extracted | <0.001 |

Experimental Protocols

Disclaimer: The following protocols are based on standard methodologies for the respective assays. The precise parameters, reagents, and instrumentation used in the pivotal this compound studies should be confirmed from the materials and methods section of the full-text publication by Nirogi et al. (2022).

Animal Model and Dosing Regimen

-

Species: Male Wistar rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

-

Drug Administration: this compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control group was also included.

-

Study Duration: Dependent on the specific behavioral or neurochemical endpoint being measured. For acute effects, tissue may be collected a few hours after a single dose. For chronic effects, daily dosing for a period of 7 to 21 days is common.

Measurement of Brain Serotonin Levels (HPLC)

-

Tissue Collection and Preparation: Following the designated treatment period, animals are euthanized, and brain regions of interest (e.g., cortex, hippocampus) are rapidly dissected on ice. Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, the brain tissue is homogenized in a suitable buffer, often containing a deproteinizing agent like perchloric acid. The homogenate is then centrifuged at high speed in a refrigerated centrifuge to pellet proteins and cellular debris.

-

High-Performance Liquid Chromatography (HPLC): The resulting supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with an organic modifier like methanol (B129727) or acetonitrile, and an ion-pairing agent.

-

Detection: An electrochemical detector is typically used for the sensitive and selective detection of serotonin.

-

-

Quantification: The concentration of serotonin in the samples is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of serotonin. Results are typically expressed as ng of serotonin per gram of wet tissue.

Measurement of Brain BDNF Levels (ELISA)

-

Tissue Collection and Preparation: Brain tissue is collected and homogenized as described for serotonin analysis, but in a lysis buffer specific for protein extraction, often containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A commercial sandwich ELISA kit is typically used for the quantification of BDNF.

-

Principle: A microplate is pre-coated with a capture antibody specific for BDNF. The brain homogenate samples and a series of BDNF standards are added to the wells. BDNF present in the sample binds to the capture antibody.

-

Detection: A biotinylated detection antibody, also specific for BDNF, is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.

-

Substrate: A substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is proportional to the amount of BDNF in the sample.

-

-

Quantification: The absorbance is read using a microplate reader at a specific wavelength. The concentration of BDNF in the samples is calculated from the standard curve. Results are typically expressed as pg of BDNF per gram of wet tissue.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

References

Preclinical Pharmacological Profile of Ropanicant (SUVN-911): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropanicant (SUVN-911) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD). This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key in vitro and in vivo data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug development. All quantitative data has been compiled into structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (SUVN-911) is a novel chemical entity developed by Suven Life Sciences.[1] It is an antagonist of the α4β2 nicotinic acetylcholine receptor, a validated target in the pathophysiology of depression.[1][2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects, potentially with a faster onset of action and an improved side-effect profile compared to currently available antidepressants.[3][4] This profile includes a lack of sexual dysfunction and pro-cognitive effects.[4] The mechanism of action is believed to involve the modulation of neurotransmitter systems, leading to an increase in cortical serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[5]

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the human α4β2 nAChR. The binding affinity (Ki) has been reported to be in the low nanomolar range.[1][3] Notably, it shows significantly lower affinity for other nAChR subtypes, such as the α3β4 receptor, indicating a high degree of selectivity.[1][6] this compound has also been screened against a panel of other receptors, ion channels, and enzymes, showing minimal off-target activity.[3][6]

| Parameter | Receptor | Species | Value | Reference |

| Ki | α4β2 nAChR | Human | 1.5 nM | [1] |

| Ki | α4β2 nAChR | Human | 31.1 nM | [6] |

| Binding Affinity | α3β4 nAChR | - | >10 µM | [1] |

| Selectivity | α4β2 vs α3β4 | - | ~130-fold | [6] |

Table 1: In Vitro Receptor Binding Profile of this compound (SUVN-911)

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is utilized to determine the affinity of a test compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

-

Materials:

-

Cell membranes expressing the human α4β2 nAChR.

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

-

Non-specific binding control: Nicotine or another suitable ligand at a high concentration.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Pharmacology

Antidepressant-like Activity

This compound has demonstrated significant antidepressant-like effects in the rat Forced Swimming Test (FST), a widely used behavioral despair model. It produces a dose-dependent reduction in the duration of immobility.

| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction from Vehicle | Reference |

| Vehicle | ~200 | - | [6] |

| 1 | ~150 | ~25% | [6] |

| 3 | ~125 | ~37.5% | [6] |

| 10 | ~100 | ~50% | [6] |

Table 2: Effect of this compound (SUVN-911) in the Rat Forced Swimming Test

-

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats.

-

Animals: Male Wistar rats.

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session.

-

Drug Administration: 24 hours after the pre-test, rats are administered this compound (or vehicle) orally.

-

Test session: 60 minutes after drug administration, rats are placed back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.

-

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In a chronic mild stress (CMS) model of depression, this compound has been shown to reverse anhedonia, as measured by the sucrose (B13894) preference test.[5] This indicates its potential to restore the ability to experience pleasure.

Neurochemical Effects

In vivo microdialysis studies in rats have shown that oral administration of this compound leads to a significant and sustained increase in extracellular levels of serotonin in the prefrontal cortex.[6]

-

Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

-

Animals: Male Wistar rats.

-

Procedure:

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the prefrontal cortex.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline of extracellular serotonin levels.

-

Drug Administration: this compound (or vehicle) is administered orally.

-

Post-dosing Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Serotonin levels are expressed as a percentage of the baseline and compared between treatment groups.

Pharmacokinetics

This compound exhibits good oral bioavailability and brain penetration in rats.[1][3] The brain-to-plasma ratio is approximately 2.0, indicating that the compound readily crosses the blood-brain barrier.[6]

| Parameter | Dose (mg/kg, p.o.) | Species | Value | Unit | Reference |

| Cmax | 3 | Wistar Rat | - | ng/mL | - |

| Tmax | 3 | Wistar Rat | - | hours | - |

| AUC | 3 | Wistar Rat | 3507 | ng*h/mL | [3] |

| Half-life (t½) | 3 | Wistar Rat | 3.34 | hours | [3] |

| Brain/Plasma Ratio | - | Rat | ~2.0 | - | [6] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound (SUVN-911) (Note: Cmax and Tmax data were not explicitly found in the searched literature.)

Proposed Mechanism of Action

The antidepressant-like effects of this compound are attributed to its antagonism of α4β2 nAChRs. This antagonism is hypothesized to disinhibit downstream neuronal pathways, leading to an increase in the release of key neurotransmitters and neurotrophic factors involved in mood regulation. The observed increases in cortical serotonin and BDNF levels support this proposed mechanism.

Conclusion

The preclinical pharmacological profile of this compound (SUVN-911) demonstrates its potential as a novel antidepressant. Its high affinity and selectivity for the α4β2 nAChR, coupled with its ability to increase cortical serotonin and BDNF levels, provide a strong rationale for its development. The robust efficacy observed in well-established animal models of depression, along with a favorable pharmacokinetic profile, supports its advancement into clinical trials. Further research will be crucial to fully elucidate its therapeutic potential in patients with major depressive disorder.

References

- 1. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. suven.com [suven.com]

- 5. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. suven.com [suven.com]

Technical Whitepaper: Neurochemical Profile of Ropanicant (SUVN-911) in the Cortex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropanicant (also known as SUVN-911) is a novel, selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).[1] Preclinical studies have demonstrated its ability to modulate key neurochemicals in the cortex, specifically increasing levels of serotonin (B10506) (5-HT) and brain-derived neurotrophic factor (BDNF).[1][2] This document provides an in-depth technical overview of the neurochemical effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols relevant to its study. The information is intended to serve as a guide for researchers in the fields of neuropsychopharmacology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective antagonism of the α4β2 subtype of nicotinic acetylcholine receptors.[2][3][4] These receptors are widely expressed in the central nervous system, including cortical and subcortical regions that regulate mood and cognition.[5]

The increase in cortical serotonin is believed to be a downstream effect of α4β2 nAChR blockade. One leading hypothesis is that this compound acts on presynaptic α4β2 nAChRs located on the terminals of GABAergic interneurons. By antagonizing these receptors, this compound may reduce GABA release, thereby disinhibiting serotonergic neurons in the raphe nuclei, leading to increased serotonin release in projection areas like the cortex. An alternative, non-mutually exclusive mechanism involves the modulation of glutamatergic inputs to serotonin neurons.[3][6]

The elevation in BDNF is likely a subsequent neuroadaptive change resulting from the sustained increase in serotonergic activity, a common pathway implicated in the therapeutic effects of many antidepressant medications.[1]

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on this compound's pharmacological and neurochemical profile based on preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Target | Ligand Parameter | Value | Reference |

|---|---|---|---|

| α4β2 nAChR | Binding Affinity (Ki) | 1.5 nM | [2][3][4] |

| α3β4 nAChR | Binding Affinity (Ki) | >10,000 nM | [2][4] |

| >70 Other Targets (GPCRs, ion channels, enzymes) | - | Low to no affinity |[2][3] |

Table 2: In Vivo Neurochemical Effects in Rat Cortex

| Neurochemical | Effect | Dose Range (p.o.) | Magnitude | Reference |

|---|---|---|---|---|

| Serotonin (5-HT) | Increase | 1.0 - 10.0 mg/kg | Significant Increase | [1] |

| BDNF | Increase | 1.0 - 10.0 mg/kg | Significant Increase | [1] |

| Iba1 (microglial activation marker) | Reduction | Not Specified | Significant Reduction |[1][2] |

Note: Specific percentage increases for serotonin and BDNF from the primary literature were not available in the accessed abstracts. The term "Significant Increase" is used as reported.[1]

Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling cascade through which this compound increases cortical serotonin levels.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines a typical workflow for measuring changes in cortical serotonin levels following this compound administration in a preclinical model.

References

- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Presynaptic α4β2 Nicotinic Acetylcholine Receptors Increase Glutamate Release and Serotonin Neuron Excitability in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Presynaptic α4β2 nicotinic acetylcholine receptors increase glutamate release and serotonin neuron excitability in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. suven.com [suven.com]

Ropanicant (SUVN-911): A Technical Whitepaper on its Potential for Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropanicant (SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation primarily for major depressive disorder. However, its unique pharmacological profile presents a compelling rationale for its exploration as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This document provides a comprehensive technical overview of this compound, summarizing its core pharmacology, preclinical data, and the scientific basis for its potential in neurodegeneration. While direct preclinical studies in animal models of neurodegenerative diseases are not yet publicly available, this whitepaper extrapolates from existing data to build a case for future investigation.

Introduction: The α4β2 nAChR Target in Neurodegeneration

The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nAChRs in the central nervous system and are implicated in a range of physiological processes, including cognitive function, mood regulation, and neuroinflammation. Dysregulation of the cholinergic system, including alterations in α4β2 nAChR expression and function, is a well-established feature of several neurodegenerative diseases. Therefore, pharmacological modulation of these receptors represents a promising therapeutic strategy.

Core Pharmacology of this compound

This compound is a structurally distinct small molecule that acts as a competitive antagonist at the α4β2 nAChR. Its high affinity and selectivity for this receptor subtype minimize off-target effects, a crucial attribute for a centrally acting therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical and Phase 1 clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Parameter | Value | Reference |

| α4β2 nAChR | Ki | 1.5 nM | [1] |

| α4β2 nAChR | Ki | 31.1 nM | [2] |

| α3β4 nAChR | Binding Affinity | >10 µM | [1][3] |

Note: The discrepancy in the reported Ki values (1.5 nM and 31.1 nM) for the α4β2 nAChR may be attributable to different experimental conditions or assay formats. The 1.5 nM value is reported in the primary discovery publication.

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Oral Bioavailability | p.o. | 3 | Good | [1][3] |

| Brain Penetration | p.o. | 3 | Good | [1][3] |

Table 3: Phase 1 Human Pharmacokinetics (Single Ascending Dose)

| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng*h/mL) | T1/2 (h) |

| 0.5 | 1.2 ± 0.4 | 10.3 ± 3.5 | 4.9 ± 1.1 |

| 6 | 18.1 ± 5.2 | 189.6 ± 55.4 | 6.3 ± 1.0 |

| 15 | 54.8 ± 16.7 | 684.5 ± 201.3 | 7.5 ± 1.3 |

| 30 | 123.5 ± 40.1 | 1812.1 ± 598.7 | 8.9 ± 1.8 |

| 60 | 289.3 ± 98.4 | 4987.6 ± 1655.8 | 10.2 ± 2.1 |

Data extrapolated from graphical representations in publicly available documents and should be considered approximate.

Proposed Mechanism of Action in Neurodegenerative Disorders

The therapeutic potential of this compound in neurodegenerative disorders is predicated on its ability to modulate key pathological pathways through its primary mechanism of α4β2 nAChR antagonism.

As an antagonist, this compound is hypothesized to mitigate the excitotoxicity and neuroinflammatory processes that can be exacerbated by aberrant cholinergic signaling in the context of neurodegeneration. Furthermore, its demonstrated ability to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) suggests a potential to promote neurogenesis and synaptic plasticity, counteracting the synaptic loss characteristic of diseases like Alzheimer's. The reduction in Iba1 activity, a marker of microglial activation, points towards a direct role in tempering the chronic neuroinflammation that drives disease progression.

Experimental Protocols

While specific protocols for this compound in neurodegenerative models are not available, the following methodologies from its preclinical development for depression can be adapted for such studies.

In Vitro α4β2 nAChR Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

-

Methodology:

-

Source of Receptors: Membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

Radioligand: [3H]-Epibatidine or a similar high-affinity α4β2 nAChR radioligand.

-

Assay Buffer: Phosphate-buffered saline (pH 7.4) containing appropriate protease inhibitors.

-

Procedure:

-

A fixed concentration of radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., nicotine).

-

Incubation is carried out at room temperature for a specified duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Neurotransmitter and Biomarker Analysis

-

Objective: To measure the effect of this compound on brain levels of serotonin, BDNF, and Iba1 in a relevant animal model.

-

Methodology:

-

Animal Model: While originally performed in rat models of depression, this protocol can be adapted to transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1) or Parkinson's disease (e.g., MPTP-induced, α-synuclein transgenic).

-

Dosing: this compound is administered orally at various doses for a specified duration (e.g., 14-28 days).

-

Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex, striatum) are dissected and flash-frozen.

-

Serotonin Quantification:

-

Brain tissue is homogenized in an appropriate buffer.

-

Serotonin levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

BDNF Quantification:

-

Brain tissue homogenates are analyzed for BDNF protein levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Iba1 Quantification (Immunohistochemistry):

-

Animals are transcardially perfused with paraformaldehyde.

-

Brains are sectioned and stained with an antibody specific for Iba1.

-

The density and morphology of Iba1-positive microglia are quantified using microscopy and image analysis software.

-

-

Rationale for Investigating this compound in Neurodegenerative Disorders

-

Anti-Neuroinflammatory Effects: Chronic neuroinflammation is a key driver of neuronal damage in both Alzheimer's and Parkinson's disease. This compound's ability to reduce microglial activation (decreased Iba1) suggests it could dampen this detrimental inflammatory cascade.

-

Neurotrophic Support: The upregulation of BDNF by this compound is particularly relevant, as this neurotrophin is crucial for neuronal survival, synaptic plasticity, and cognitive function, all of which are compromised in neurodegenerative conditions.

-

Modulation of Neurotransmitter Systems: The increase in serotonin levels may not only address the depressive symptoms often comorbid with neurodegenerative diseases but could also have direct neuroprotective effects.

-

Cognitive Enhancement Potential: While primarily studied for depression, α4β2 nAChR modulators have been investigated for their pro-cognitive effects. Further studies are warranted to determine if this compound can ameliorate the cognitive deficits characteristic of dementia.

Future Directions and Conclusion

The existing preclinical data for this compound, while focused on depression, provides a strong foundation for its investigation in neurodegenerative disorders. The next critical steps will be to evaluate the efficacy of this compound in established animal models of Alzheimer's and Parkinson's disease. Such studies should assess not only the impact on the core pathological hallmarks (amyloid-beta plaques, tau tangles, and alpha-synuclein (B15492655) aggregation) but also its effects on neuroinflammation, synaptic integrity, and cognitive and motor function.

References

Ropanicant (SUVN-911): A Technical Overview of Early-Phase Clinical and Preclinical Findings in Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropanicant (SUVN-911) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical and early-phase clinical studies suggest that this compound may offer a rapid onset of action and an improved side-effect profile compared to existing antidepressant therapies.[3][4] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for this compound, with a focus on quantitative results, experimental methodologies, and its proposed mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is the antagonism of the α4β2 nicotinic acetylcholine receptor.[1] This action is hypothesized to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are key neurobiological targets in the treatment of depression.[1][5] The rapid onset of antidepressant-like effects observed in preclinical models and early clinical trials may be attributed to this distinct mechanism.[3][4]

Caption: Proposed mechanism of action for this compound in MDD.

Quantitative Data Summary

Phase 2a Clinical Trial Efficacy Results

The Phase 2a open-label, proof-of-concept study evaluated the efficacy of this compound in patients with moderate to severe MDD. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[3]

| Treatment Group | Mean Baseline MADRS Score | Mean Change from Baseline at Day 7 | Mean Change from Baseline at Day 14 (Week 2) | p-value (vs. Baseline) |

| Pooled this compound Doses | 32.1 | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 |

Data sourced from a press release; specific data for each dose group were not fully detailed.[3]

Phase 1 Clinical Trial Pharmacokinetics

Pharmacokinetic parameters were assessed in healthy adult and elderly subjects in two Phase 1 studies.[6]

| Study Type | Dose Range | Key Findings |

| Single Ascending Dose | 0.5 mg - 60 mg | Safe and well-tolerated. Exposures were more than dose-proportional.[6] |

| Multiple Ascending Dose (14 days) | 15 mg, 30 mg, 45 mg (once daily) | Safe and well-tolerated. 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC on Day 14 vs. Day 1.[6] |

| Food, Sex, and Age Effect (single 30 mg dose) | 30 mg | No significant effect of food or age on pharmacokinetics. Sex-dependent differences observed.[6] |

Experimental Protocols

Clinical Studies

-

Study Design: A multicenter, randomized, open-label, parallel-group, fixed-dose study conducted in the USA.[7]

-

Patient Population: 41 patients with a DSM-5 diagnosis of moderate to severe MDD without psychotic features, confirmed by the Mini-International Neuropsychiatric Interview (MINI).[7]

-

Inclusion Criteria: Current major depressive episode of at least 4 weeks duration, MADRS score ≥ 25, and Clinical Global Impression - Severity (CGI-S) score ≥ 4 at screening and baseline.[8]

-

Exclusion Criteria: Treatment-resistant depression, defined as non-response to two or more adequate antidepressant treatment periods.[8]

-

Treatment Arms: Patients were randomized (1:1:1) to receive one of three dosing regimens for 2 weeks:[7]

-

45 mg once daily

-

30 mg twice daily

-

45 mg twice daily

-

-

Primary Objective: To evaluate the safety and tolerability of this compound.[7]

-

Secondary Objective: To assess the change from baseline in the MADRS total score at Week 2.[7]

Caption: Workflow for the Phase 2a clinical trial of this compound.

-

Study Design: Two Phase 1 studies were conducted. Study 1 was a randomized, double-blind, placebo-controlled, first-in-human study with single and multiple ascending doses. Study 2 assessed the effect of food, sex, and age.[6]

-

Participant Population: Healthy male and female adult and elderly subjects.[6]

-

Single Ascending Dose (SAD) Cohorts: Healthy male subjects received single oral doses of this compound (0.5, 6, 15, 30, and 60 mg) or placebo.[6]

-

Multiple Ascending Dose (MAD) Cohorts: Healthy male subjects received oral doses of this compound (15, 30, and 45 mg) or placebo once daily for 14 days.[6]

-

Food, Sex, and Age Effect Cohorts: Healthy adult males and females (in fed and fasted states) and elderly subjects received a single 30 mg oral dose of this compound.[6]

-

Assessments: Safety and tolerability were monitored throughout the studies. Pharmacokinetic parameters were determined from plasma and urine samples.[6]

Preclinical Studies

The antidepressant-like effects and mechanism of action of this compound were evaluated in a series of preclinical rodent models.[5]

-

Objective: To assess antidepressant-like activity.

-

Methodology: Rats were individually placed in a cylinder of water from which they could not escape. The duration of immobility was measured as an indicator of depressive-like behavior. This compound was administered orally prior to the test.[5]

-

Objective: To assess anhedonia, a core symptom of depression.

-

Methodology: In a chronic mild stress model, rats were given a choice between two bottles, one containing water and the other a sucrose (B13894) solution. A reduction in preference for the sucrose solution is indicative of anhedonia. The effect of this compound on restoring sucrose preference was measured.[5]

-

Objective: To determine the effect of this compound on neurotransmitter and neurotrophic factor levels.

-

Methodology: Following oral administration of this compound, levels of serotonin and BDNF in the brain were quantified. The activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker of microglial activation, was also assessed.[5]

Conclusion

The early-phase clinical and preclinical data for this compound (SUVN-911) are promising. The compound has demonstrated a favorable safety and tolerability profile in Phase 1 studies and has shown statistically significant and rapid improvements in depressive symptoms in a Phase 2a trial.[3][6] Its novel mechanism as an α4β2 nAChR antagonist, leading to increased serotonin and BDNF levels, supports its potential as a differentiated treatment for MDD.[1][5] A double-blind, placebo-controlled Phase 2b study is underway to further evaluate the efficacy and safety of this compound in patients with MDD.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. expresspharma.in [expresspharma.in]

- 3. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of this compound (Suvn-911) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener India [in.marketscreener.com]

- 4. suven.com [suven.com]

- 5. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. suven.com [suven.com]

- 8. researchgate.net [researchgate.net]

Ropanicant (SUVN-911): A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist for Treatment-Resistant Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ropanicant (SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) under development by Suven Life Sciences for the treatment of major depressive disorder (MDD), including treatment-resistant depression.[1][2] Preclinical and clinical data suggest that this compound's unique mechanism of action may offer a rapid onset of antidepressant effects and a favorable side-effect profile, potentially addressing significant unmet needs in the current therapeutic landscape for depressive disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacology, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Cholinergic Hypothesis of Depression and the Role of α4β2 nAChRs

The cholinergic hypothesis of depression posits that a state of cholinergic hyperactivity, relative to adrenergic activity, may underlie the pathophysiology of depressive disorders.[3][4] Nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are widely distributed in brain regions implicated in mood regulation, stress, and inflammation.[5] Antagonism of these receptors has emerged as a promising therapeutic strategy for depression.[5][6] this compound was developed as a selective antagonist for the α4β2 nAChR to modulate cholinergic activity and is intended to produce rapid antidepressant effects.[1]

Mechanism of Action and Pharmacology

This compound is a potent and selective antagonist of the α4β2 nAChR.[7] Its mechanism of action is thought to involve the modulation of neurotransmitter systems, leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][8][9] This neurochemical effect is believed to contribute to its antidepressant properties.

Signaling Pathway

The proposed signaling pathway for this compound's antidepressant effect is initiated by its antagonism of the α4β2 nAChR. This action is hypothesized to lead to a cascade of downstream effects culminating in increased levels of key neurochemicals associated with mood regulation.

Quantitative Data

Binding Affinity and Selectivity

A series of chemical optimizations led to the identification of this compound as a potent α4β2 receptor ligand with high selectivity over the ganglionic α3β4 receptor and other targets.[8]

| Target | Binding Affinity (Ki) | Reference |

| α4β2 nAChR | 1.5 nM | [7][8][10] |

| α3β4 nAChR | >10 µM | [8][10] |

| >70 Other Targets | Low Affinity | [8][11] |

Table 1: this compound Binding Affinity and Selectivity

Pharmacokinetics (Phase 1 Studies)

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy adult and elderly subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[12][13]

| Parameter | Observation | Reference |

| Dose Proportionality | Exposures were more than dose-proportional following single and multiple administrations. | [8][12] |

| Accumulation | 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC on day 14 compared to day 1. | [8][12] |

| Elimination | Urinary excretion is an insignificant pathway. | [12] |

| Effect of Food | No significant effect on pharmacokinetics. | [12][13] |

| Effect of Age | Plasma exposures were comparable in adult versus elderly subjects. | [12] |

| Effect of Sex | 64% higher AUC and 26% higher Cmax observed in female adults compared to male adults. | [8][12] |

Table 2: Summary of Pharmacokinetic Properties of this compound in Healthy Subjects

Clinical Efficacy (Phase 2a Study)

A Phase 2a, multicenter, randomized, open-label study (NCT06126497) evaluated the safety and efficacy of this compound in patients with moderate to severe MDD.[13][14]

| Treatment Group | N | Baseline MADRS (Mean) | Change from Baseline at Day 7 (Mean) | Change from Baseline at Day 14 (Mean) | p-value (vs. Baseline) | Reference |

| 45 mg Once a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |

| 30 mg Twice a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |

| 45 mg Twice a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |

Table 3: Efficacy of this compound in Patients with Moderate to Severe MDD (Phase 2a Study)

Experimental Protocols

Preclinical Studies

Forced Swim Test (FST) in Rats: This model is used to assess antidepressant-like activity.[9]

-

Procedure: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect. This compound was administered orally before the test.[9]

Differential Reinforcement of Low Rate 72-s Schedule (DRL-72s) in Rats: This is a behavioral screen for antidepressant potential.[9]

-

Procedure: Animals are trained to press a lever for a food reward, but the reward is only delivered if a certain amount of time (72 seconds) has passed since the last press. Antidepressants typically increase the number of reinforcements earned.

Sucrose (B13894) Preference Test in a Chronic Mild Stress Model: This test is used to measure anhedonia, a core symptom of depression.[9]

-

Procedure: Rodents are subjected to a series of mild, unpredictable stressors over a period of weeks to induce a depressive-like state. Their preference for a sucrose solution over plain water is then measured. A decrease in sucrose preference is indicative of anhedonia, and a reversal of this effect suggests an antidepressant-like action.[9]

Neurochemical Analysis:

-

Procedure: Levels of serotonin and Brain-Derived Neurotrophic Factor (BDNF) were measured in the brain tissue of animals treated with this compound.[9] Ionized calcium-binding adaptor molecule 1 (Iba1) activity, a marker of microglial activation, was also assessed.[9]

Clinical Trials

Phase 1 Studies (NCT03155503, NCT03551288):

-

Design: These were randomized, double-blind, placebo-controlled studies in healthy adult and elderly subjects.[2][12]

-

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses (0.5, 6, 15, 30, and 60 mg) and multiple ascending doses (15, 30, and 45 mg for 14 days) of this compound.[2][12] The effect of food, sex, and age was also investigated.[12]

Phase 2a Study (NCT06126497):

-

Design: A multicenter, randomized, open-label, parallel-group study in approximately 36 patients with moderate to severe MDD.[13][14]

-

Objectives: The primary objective was to evaluate the safety and tolerability of this compound. The secondary objective was to assess the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at Week 2.[13]

-

Dosing: Patients were randomized to receive this compound 45 mg once a day, 30 mg twice a day, or 45 mg twice a day for two weeks.[13]

Phase 2b Study (NCT06836063):

-

Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial to evaluate the efficacy and safety of this compound versus placebo in approximately 195 MDD patients in the USA.[15][16]

-

Duration: The study includes a 4-week screening period, a 6-week treatment period, and a 2-week follow-up period.[16]

-

Objectives: The primary objective is to evaluate the efficacy of two different dosage levels of this compound compared to placebo in improving symptoms of depression as measured by the MADRS.[15][16]

Key Differentiating Features

Preclinical and early clinical data suggest this compound may offer several advantages over existing antidepressant therapies:

-

Rapid Onset of Action: Antidepressant-like effects were observed within a week of treatment in preclinical models, and rapid improvements in depressive symptoms were seen within the first week of the Phase 2a trial.[8][9][14]

-

Favorable Side-Effect Profile: Preclinical studies indicated a lack of cognitive dulling and sexual dysfunction.[8][9] The Phase 2a trial showed this compound was generally well-tolerated with no study drug-related serious adverse events.[14]

-

Pro-cognitive Effects: this compound is suggested to have pro-cognitive effects, which would be a significant benefit in a patient population where cognitive deficits are common.[13][15]

Conclusion and Future Directions

This compound (SUVN-911) represents a promising novel therapeutic candidate for the treatment of MDD, including treatment-resistant depression. Its unique mechanism as a selective α4β2 nAChR antagonist, coupled with encouraging preclinical and early clinical data, suggests the potential for a rapid onset of action and a favorable safety and tolerability profile. The ongoing Phase 2b clinical trial will be critical in further elucidating the efficacy and safety of this compound and its potential role in the future management of depressive disorders. The topline results from this trial are anticipated in the second half of 2026.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. SUVN-911 | α4β2 antagonist | Probechem Biochemicals [probechem.com]

- 12. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. expresspharma.in [expresspharma.in]

- 14. suven.com [suven.com]

- 15. suven.com [suven.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Role of the α4β2 Nicotinic Acetylcholine Receptor in the Pathophysiology of Depression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients failing to achieve remission despite numerous therapeutic options.[1] The majority of current antidepressants target monoaminergic systems; however, their limitations highlight the urgent need for novel therapeutic strategies based on different biological mechanisms.[2][3] Emerging evidence has brought the cholinergic system, particularly the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), into focus as a promising target for antidepressant drug development.[2][3]

The cholinergic hypothesis of depression posits that a hyperactive cholinergic system relative to the adrenergic system contributes to depressive states.[2][4] The α4β2 nAChR, the most abundant high-affinity nicotinic receptor subtype in the central nervous system (CNS), is critically involved in regulating mood, cognition, and reward pathways.[5][6][7] Its extensive distribution in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, amygdala, and thalamus, further supports its role in the disorder's pathophysiology.[1][2][4][8] This guide provides a comprehensive technical overview of the current understanding of the α4β2 nAChR's role in depression, summarizing key quantitative data, experimental methodologies, and the therapeutic potential of targeting this receptor.

The α4β2 nAChR: Structure, Distribution, and Function

Neuronal nAChRs are ligand-gated ion channels composed of five subunits. The α4β2 subtype is a heteropentamer, typically assembling in two stoichiometric configurations: a high-sensitivity (HS) form with two α4 and three β2 subunits ((α4)₂(β2)₃), and a low-sensitivity (LS) form with three α4 and two β2 subunits ((α4)₃(β2)₂).[2][8] These different stoichiometries exhibit distinct pharmacological and functional properties, adding a layer of complexity to drug development.